molecular formula C15H15NO2 B11543283 2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol

2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol

Cat. No.: B11543283
M. Wt: 241.28 g/mol
InChI Key: SRAOQWUHLRSHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol is an organic compound with the molecular formula C15H15NO2 It is a derivative of phenol and is characterized by the presence of a methoxy group and an imino group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol typically involves the condensation reaction between 2-methoxyphenol and 3-methylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy and imino groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenols and imines.

Scientific Research Applications

2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. It can bind to estrogen receptors, modulating their activity and influencing gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol
  • 2-Methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenol

Uniqueness

2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol is unique due to its specific substitution pattern on the phenol ring, which influences its chemical reactivity and biological activity. The presence of the 3-methylphenyl group distinguishes it from other similar compounds, potentially leading to different pharmacological and biological properties.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-methoxy-6-[(3-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO2/c1-11-5-3-7-13(9-11)16-10-12-6-4-8-14(18-2)15(12)17/h3-10,17H,1-2H3

InChI Key

SRAOQWUHLRSHSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.